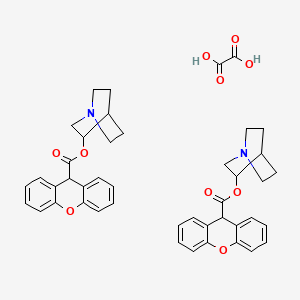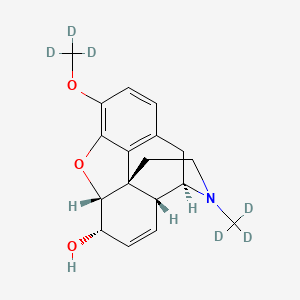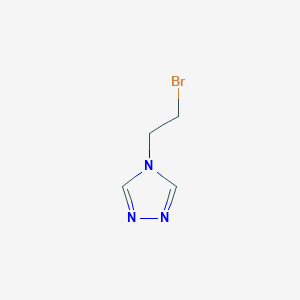
7-Cyano-1,3-benzoxazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyano-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H4N2O3 and a molecular weight of 188.14 g/mol . This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-1,3-benzoxazole-2-carboxylic acid typically involves the condensation of 2-aminophenol with aldehydes or other carbonyl compounds under acidic or basic conditions . One common method includes the use of a catalyst such as samarium triflate in an aqueous medium, which facilitates the cyclization reaction to form the benzoxazole ring . Other catalysts like nanocatalysts, metal catalysts, and ionic liquid catalysts have also been employed to improve yield and reaction efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often utilizes scalable and eco-friendly methods. These methods may involve the use of recyclable catalysts and solvent-free conditions to minimize environmental impact . The grindstone method, which uses a mortar and pestle at room temperature, is an example of an efficient and sustainable approach for synthesizing benzoxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyano-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzoxazole ring.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated benzoxazole derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .
Applications De Recherche Scientifique
7-Cyano-1,3-benzoxazole-2-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7-Cyano-1,3-benzoxazole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The benzoxazole scaffold allows for efficient interaction with biological targets through π-π stacking, hydrogen bonding, and other non-covalent interactions . These interactions can inhibit enzymes or proteins involved in disease pathways, such as DNA topoisomerases, protein kinases, and histone deacetylases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-Cyano-1,3-benzoxazole-2-carboxylic acid include other benzoxazole derivatives such as:
- 2-Aminobenzoxazole
- 2-Substituted benzoxazoles
- Benzothiazole derivatives
Uniqueness
What sets this compound apart is its unique combination of a cyano group and a carboxylic acid group on the benzoxazole ring. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological activities .
Propriétés
Formule moléculaire |
C9H4N2O3 |
|---|---|
Poids moléculaire |
188.14 g/mol |
Nom IUPAC |
7-cyano-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4N2O3/c10-4-5-2-1-3-6-7(5)14-8(11-6)9(12)13/h1-3H,(H,12,13) |
Clé InChI |
YPXAJSOHIGRWLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)N=C(O2)C(=O)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-methoxyphenoxy)methyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B12051826.png)

![N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12051841.png)

![3-({2-[Methyl(phenyl)amino]-2-oxoethyl}sulfanyl)propanoic acid](/img/structure/B12051852.png)

![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051862.png)

![3-amino-N-(2,4,6-tribromophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B12051871.png)
![4-Pyridinecarboxylic acid, 2-[(2-methoxyethyl)methylamino]-](/img/structure/B12051875.png)

![3-[(4-Fluorophenoxy)methyl]-3-oxetanecarboxylic acid](/img/structure/B12051896.png)

